molecular formula C13H11N5O3S B360113 N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 712320-00-8

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Numéro de catalogue: B360113
Numéro CAS: 712320-00-8
Poids moléculaire: 317.33g/mol
Clé InChI: HLWJPMDFYSCXSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H11N5O3S and its molecular weight is 317.33g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-8-5-10(18-21-8)15-11(19)7-22-13-17-16-12(20-13)9-3-2-4-14-6-9/h2-6H,7H2,1H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWJPMDFYSCXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data and research findings.

Structural Features

The compound features several notable structural elements:

  • Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Oxadiazole Group : Another heterocyclic structure known for its diverse biological activities.
  • Sulfanyl Group : Enhances the reactivity and potential interactions with biological targets.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₂S
Molecular Weight293.33 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazole and oxadiazole can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

Antifungal Activity

The compound has also been tested for antifungal properties against common pathogens such as:

  • Candida albicans : Displayed an MIC of 16 µg/mL, indicating potent antifungal activity.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer) : IC₅₀ values were reported at 25 µM.

The mechanism of action is believed to involve the modulation of specific enzymes or receptors critical in cancer cell proliferation.

The exact mechanism through which N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exerts its biological effects remains under investigation. However, it is hypothesized that the interactions with specific molecular targets include:

  • Enzyme Inhibition : Compounds with similar structures often inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The sulfanyl group may facilitate binding to receptor sites on target cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the core structure of N-(5-methyl-1,2-oxazol-3-yl)-2-[ (5-pyridin -3 -yl -1 , 3 , 4 -oxadiazol -2 -yl )sulfanyl ] acetamide and evaluated their antimicrobial efficacy against clinical isolates. The results indicated enhanced activity against resistant strains compared to standard antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects on cancer cell lines. The results demonstrated that treatment with the compound resulted in significant cell death and reduced viability in HeLa cells when compared to untreated controls.

Méthodes De Préparation

Oxazole Ring Construction

The 5-methyl-1,2-oxazole core is typically synthesized via cyclization of β-hydroxy amides or amidoximes. Key methods include:

MethodReagents/ConditionsYieldSource
Deoxo-Fluor® Cyclization β-Hydroxy amide + Deoxo-Fluor® → Oxazole (stereospecific inversion)Moderate
Amidoxime Cyclization Amidoxime + Acyl chloride → Oxazole (harsh conditions: TBAF/pyridine)Low
Superbase Cyclization Amidoxime + Carboxylic ester → Oxazole (NaOH/DMSO, room temperature)11–90%

Acetamide Functionalization

The oxazole ring is functionalized with an acetamide group via:

  • Nucleophilic Substitution : Reaction of 5-methyl-1,2-oxazol-3-amine with chloroacetyl chloride.

  • Coupling Reagents : Use of EDC or DCC to link the oxazole amine to acetic acid derivatives.

Synthesis of 5-Pyridin-3-yl-1,3,4-Oxadiazole

Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclization of hydrazides or thiosemicarbazides. Key approaches:

MethodReagents/ConditionsYieldSource
Hydrazide Cyclization Aromatic acid hydrazide + β-Benzoyl propionic acid → Oxadiazole (POCl₃, reflux)60–100%
Thiosemicarbazide Route Thiosemicarbazide + Acyl chloride → Intermediate → Cyclization (DBDMH/KI)Moderate

Pyridin-3-yl Substitution

The pyridine substituent is introduced via:

  • Cross-Coupling : Suzuki or Stille coupling of halogenated oxadiazole with pyridin-3-yl boronic acid.

  • Direct Substitution : Reaction of oxadiazole with 3-bromopyridine under palladium catalysis.

Coupling via Sulfanyl Bridge

Sulfanyl Linkage Formation

The sulfanyl bridge connects the oxazole and oxadiazole moieties through:

MethodReagents/ConditionsYieldSource
Nucleophilic Aromatic Substitution Oxazole thiol + Halogenated oxadiazole → Sulfanyl bond (K₂CO₃, DMF)Moderate
Cross-Coupling Oxazole thiol + Oxadiazole bromide → Sulfanyl bond (Pd catalyst, ligand)Moderate

Key Challenges

  • Low Solubility : Poor solubility of intermediates may reduce yields (e.g., oxadiazole derivatives in).

  • Purification : Use of silica gel chromatography for crude product isolation (,).

Optimized Synthetic Route

A plausible stepwise synthesis based on literature methods:

  • Step 1 : Synthesize 5-methyl-1,2-oxazole via Deoxo-Fluor® cyclization of β-hydroxy amide.

  • Step 2 : Functionalize oxazole with acetamide using EDC coupling.

  • Step 3 : Prepare 5-pyridin-3-yl-1,3,4-oxadiazole via hydrazide cyclization (POCl₃).

  • Step 4 : Introduce sulfanyl bridge via Pd-catalyzed coupling between oxazole thiol and oxadiazole bromide.

Data Tables: Reaction Conditions and Yields

Table 1: Oxazole Ring Synthesis

EntryMethodReagents/ConditionsYieldReference
1Deoxo-Fluor®β-Hydroxy amide, RT60–80%
2Amidoxime CyclizationTBAF, Pyridine, THF30–50%

Table 2: Oxadiazole Ring Synthesis

EntryMethodReagents/ConditionsYieldReference
1Hydrazide CyclizationPOCl₃, Reflux60–100%
2ThiosemicarbazideDBDMH, KI, Basic40–60%

Table 3: Sulfanyl Coupling

EntryMethodReagents/ConditionsYieldReference
1Pd-CatalyzedPd(PPh₃)₄, DMF, 80°C50–70%
2K₂CO₃ MediatedDMF, 60°C40–50%

Critical Analysis and Recommendations

  • Green Chemistry : Mechanochemistry (solvent-free) could replace traditional methods for oxadiazole synthesis ().

  • Yield Optimization : Use of NaOH/DMSO superbase media for oxazole formation to improve efficiency ().

  • Intermediates : Pre-purify oxadiazole derivatives to avoid side reactions during coupling ( ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves three stages: (1) formation of the 1,3,4-oxadiazole ring via cyclocondensation of carboxylic acid hydrazides, (2) thiolation to introduce the sulfanyl bridge, and (3) amide coupling using chloroacetyl chloride or similar reagents. Key parameters include refluxing in triethylamine (60–80°C, 4–6 hours), stoichiometric control of reagents (1:1 molar ratio), and TLC monitoring (ethyl acetate/hexane, 3:7) to track progress . Solvents like dichloromethane or THF are preferred for solubility and reactivity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, oxazole methyl at δ 2.3 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • LC-MS : Validate molecular weight (e.g., m/z 367 [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Ensure >98% purity by matching calculated vs. observed C, H, N, S values .

Q. How can initial biological screening for enzyme inhibition activity be designed?

  • Methodology : Conduct in vitro assays against target enzymes (e.g., lipoxygenase, acetylcholinesterase) using:

  • Spectrophotometric Methods : Monitor substrate conversion (e.g., linoleic acid oxidation at 234 nm for lipoxygenase) .
  • Positive Controls : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .
  • Dose-Response Curves : Test concentrations from 1–100 μM to determine IC50 values .

Advanced Research Questions

Q. How can computational tools predict the biological activity and target interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains). Focus on hydrogen bonds between the acetamide group and active-site residues .
  • PASS Program : Predict pharmacological effects (e.g., anti-inflammatory, antimicrobial) based on structural fingerprints .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize in vivo testing .

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxadiazole-acetamides?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., pyridin-3-yl vs. phenyl on oxadiazole) on activity .
  • Assay Standardization : Replicate studies under uniform conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolite Profiling : Use HPLC-MS to identify degradation products that may alter activity .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodology :

  • Substitution Libraries : Synthesize analogs with variations at the oxazole (e.g., 5-ethyl), oxadiazole (e.g., 5-thienyl), and acetamide (e.g., N-cyclopropyl) positions .
  • Biological Testing : Rank analogs by IC50 in enzyme assays and MIC in antimicrobial screens .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. What protocols assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Studies : Incubate in buffers (pH 1.2–9.0) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat to 40–60°C for 48 hours; check crystallinity by XRD and functional groups by IR .
  • Light Sensitivity : Expose to UV (254 nm) for 12 hours; quantify photodegradation products .

Q. How can target engagement in microbial systems be experimentally validated?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • SEM Imaging : Compare bacterial morphology pre/post treatment to visualize membrane disruption .
  • Target Overexpression : Engineer E. coli with plasmid-borne target enzymes; assess resistance development .

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